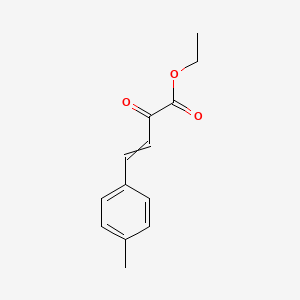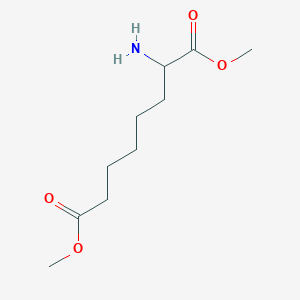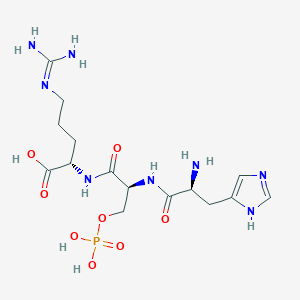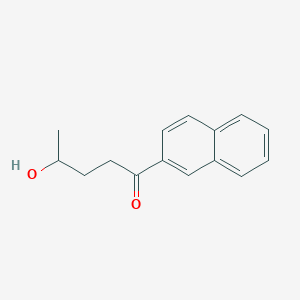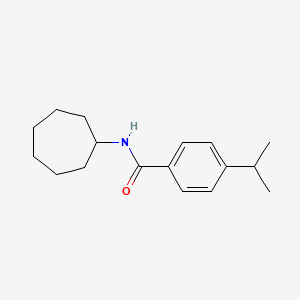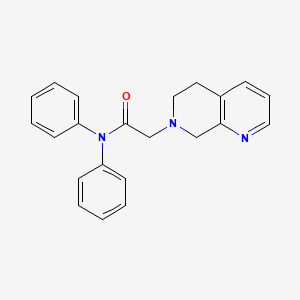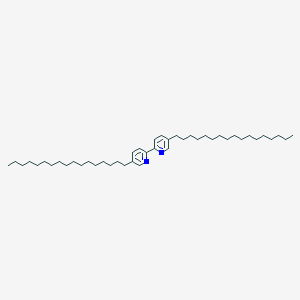
5,5'-Diheptadecyl-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Diheptadecyl-2,2’-bipyridine: is a derivative of bipyridine, a class of compounds known for their ability to form stable complexes with metal ions. This particular compound features long heptadecyl chains attached to the bipyridine core, which can influence its solubility and interaction with other molecules. Bipyridine derivatives are widely used in various fields, including coordination chemistry, materials science, and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Diheptadecyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which uses palladium catalysts to couple halogenated pyridines with heptadecylboronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5’-Diheptadecyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The bipyridine core can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The heptadecyl chains can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
Chemistry: 5,5’-Diheptadecyl-2,2’-bipyridine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit unique photophysical properties, making them useful in materials science and optoelectronics .
Biology and Medicine: In biological research, bipyridine derivatives are studied for their potential as therapeutic agents. They can interact with metal ions in biological systems, influencing various biochemical pathways .
Industry: In the industrial sector, 5,5’-Diheptadecyl-2,2’-bipyridine and its complexes are used in catalysis, particularly in processes involving hydrogenation and oxidation reactions .
Mécanisme D'action
The mechanism by which 5,5’-Diheptadecyl-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine core acts as a chelating agent, forming stable complexes with metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation and oxidation . The long heptadecyl chains can influence the solubility and interaction of the compound with other molecules, potentially affecting its overall activity .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: The parent compound without the heptadecyl chains.
4,4’-Diheptadecyl-2,2’-bipyridine: A similar compound with heptadecyl chains at different positions.
5,5’-Dimethyl-2,2’-bipyridine: A derivative with shorter methyl groups instead of heptadecyl chains.
Uniqueness: 5,5’-Diheptadecyl-2,2’-bipyridine is unique due to its long heptadecyl chains, which can significantly influence its physical properties, such as solubility and interaction with other molecules. This makes it particularly useful in applications where these properties are advantageous, such as in the formation of liquid-crystalline materials .
Propriétés
Numéro CAS |
783337-21-3 |
|---|---|
Formule moléculaire |
C44H76N2 |
Poids moléculaire |
633.1 g/mol |
Nom IUPAC |
5-heptadecyl-2-(5-heptadecylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C44H76N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-35-37-43(45-39-41)44-38-36-42(40-46-44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-40H,3-34H2,1-2H3 |
Clé InChI |
XNZFHRFPKYBQLB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=CN=C(C=C1)C2=NC=C(C=C2)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


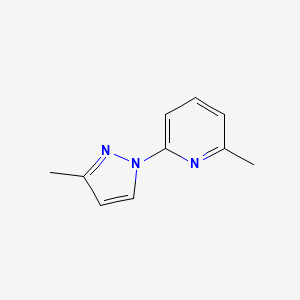
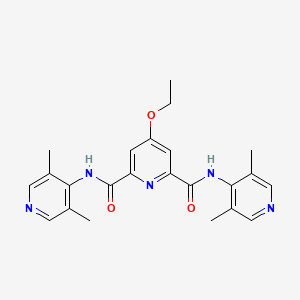
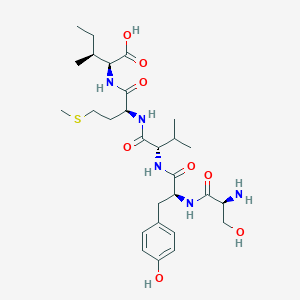

![3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid](/img/structure/B14212281.png)

![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14212289.png)
